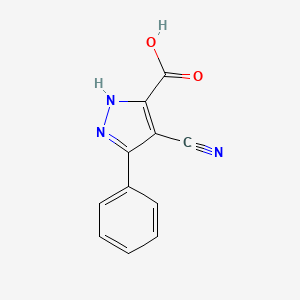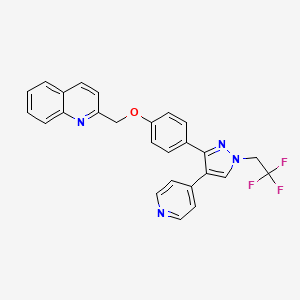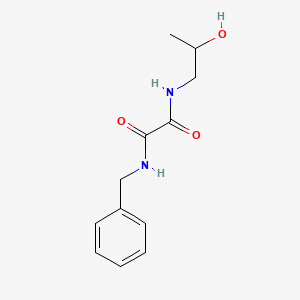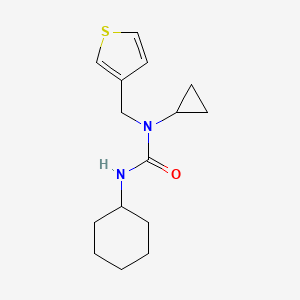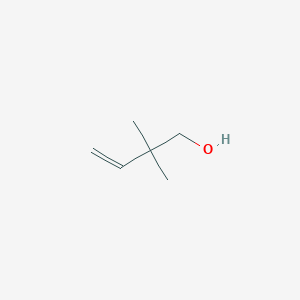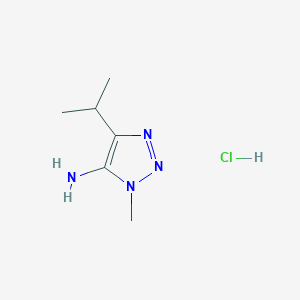![molecular formula C19H21NO5 B2520414 (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)acrylamide CAS No. 1421586-78-8](/img/structure/B2520414.png)
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)acrylamide is a useful research compound. Its molecular formula is C19H21NO5 and its molecular weight is 343.379. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biodegradable Hydrogels for Drug Delivery
Acrylamide derivatives have been utilized in the development of biodegradable hydrogels with potential biomedical applications, particularly as drug delivery systems. These hydrogels are designed through free radical polymerization techniques and have shown promising properties, including controlled degradation and water-transport mechanisms, which are essential for drug release and tissue engineering applications (Elvira, Mano, San Román, & Reis, 2002).
Supramolecular Polymer Chemistry
Acrylamide derivatives are also significant in supramolecular polymer chemistry , where they are used to create color indicators for thermo- and pH-sensitive polymers. These applications highlight the versatility of acrylamide derivatives in creating responsive materials that can change their properties in response to external stimuli, making them useful in various sensor and smart material applications (Fleischmann & Ritter, 2013).
Antimicrobial Activity
Furthermore, novel acrylate monomers derived from acrylamide compounds have been synthesized and evaluated for their antimicrobial activity . This research avenue explores the potential of these derivatives in creating new antimicrobial agents that could be used in medical, sanitary, and environmental applications, showcasing the broad applicability of acrylamide derivatives beyond their traditional roles (Saraei, Zarrini, Esmati, & Ahmadzadeh, 2016).
Molecular Structure and Electronic Properties
The study of acrylamide derivatives extends into the investigation of their molecular structure and electronic properties , providing insights into their reactivity and potential applications in materials science. Through detailed spectroscopic analysis and quantum chemical calculations, researchers can tailor these compounds for specific functions, ranging from electronic materials to chemical sensors (Barım & Akman, 2019).
Tissue Engineering
Acrylamide-based polymers have been explored for their use in tissue engineering , particularly in creating scaffolds that support cell growth and tissue regeneration. The thermoresponsive properties of these materials allow for the development of scaffolds that can adapt to biological environments, facilitating cell adhesion, proliferation, and differentiation in a controlled manner (Galperin, Long, & Ratner, 2010).
Propiedades
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-12-9-15(13(2)25-12)16(21)7-8-20-19(22)6-4-14-3-5-17-18(10-14)24-11-23-17/h3-6,9-10,16,21H,7-8,11H2,1-2H3,(H,20,22)/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMKMCOKHZWFKK-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCNC(=O)C=CC2=CC3=C(C=C2)OCO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(O1)C)C(CCNC(=O)/C=C/C2=CC3=C(C=C2)OCO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 4-(2-{[3-benzyl-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamido)benzoate](/img/structure/B2520332.png)

![2-[4-(Naphthalene-2-sulfonamido)phenyl]acetic acid](/img/structure/B2520337.png)
![2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2520339.png)
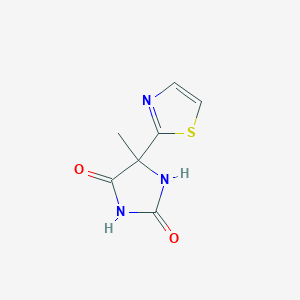

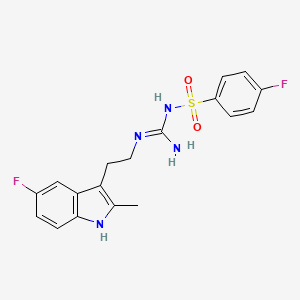
![3-[(2,5-Dioxopyrrolidin-1-yl)methyl]-N-[4-(trifluoromethyl)phenyl]azetidine-1-carboxamide](/img/structure/B2520344.png)
